1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For example, many piperidine derivatives are known to interact with various receptors in the nervous system .
Mode of Action
The compound would interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This interaction can lead to changes in the conformation or activity of the target protein, which can result in a biological effect .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the entire pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of polar groups could enhance solubility in water and improve absorption, while the presence of certain functional groups could affect how the compound is metabolized by the body .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of the compound. For example, certain compounds are more stable and effective at specific pH levels or temperatures .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorobenzyl)-3-methylpiperidin-4-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, certain derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways . Additionally, changes in gene expression have been observed, likely due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, certain derivatives have demonstrated high toxicity towards specific cancer cell lines, with effects observed over extended periods . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, certain derivatives have been shown to affect the activity of enzymes involved in metabolic processes, leading to changes in metabolite concentrations . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, certain derivatives have been shown to be selectively transported to specific tissues, enhancing their therapeutic efficacy . These interactions are crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, certain derivatives have been observed to localize within the mitochondria, where they exert their biological effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-2-4-12(14)5-3-11/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNRMFBIGLSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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